molecular formula C9H4BrCl2NO B11839293 3-Bromo-7,8-dichloroquinolin-2-ol

3-Bromo-7,8-dichloroquinolin-2-ol

Cat. No.: B11839293
M. Wt: 292.94 g/mol
InChI Key: ASTFBIMRKGUVPW-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dichloroquinolin-2-ol is a chemical compound with the molecular formula C9H4BrCl2NO and a molecular weight of 292.94 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dichloroquinolin-2-ol typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinolin-2-ol. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dichloroquinolin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with varying oxidation states .

Scientific Research Applications

3-Bromo-7,8-dichloroquinolin-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dichloroquinolin-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinolin-2-ol: Lacks the chlorine atoms present in 3-Bromo-7,8-dichloroquinolin-2-ol.

    7,8-Dichloroquinolin-2-ol: Lacks the bromine atom present in this compound.

    Quinolin-2-ol: The parent compound without any halogen substitutions.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the quinoline ring. This combination of halogen atoms can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.94 g/mol

IUPAC Name

3-bromo-7,8-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14)

InChI Key

ASTFBIMRKGUVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl

Origin of Product

United States

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